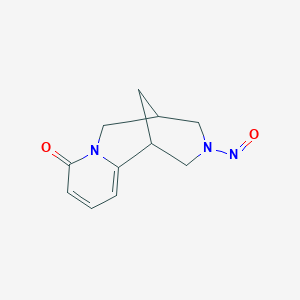

N-Nitrosocystisine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

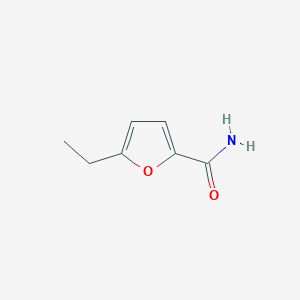

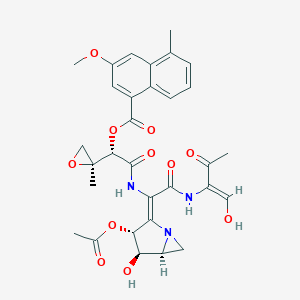

Synthesis Analysis

The synthesis of N-nitroso compounds, including analogues to N-Nitrosocystisine, often involves catalytic processes or direct reactions of precursors with nitroso groups. For example, N-heterocyclic carbene (NHC)-catalyzed direct amidation of aldehydes with nitroso compounds has been demonstrated as a powerful method for synthesizing N-arylhydroxamic acids, showing the versatility and efficiency of N-nitroso compound synthesis under catalyzed conditions (Wong et al., 2008).

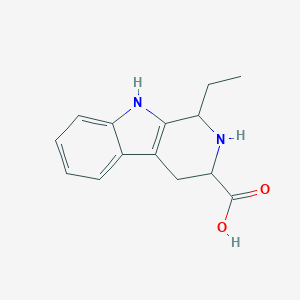

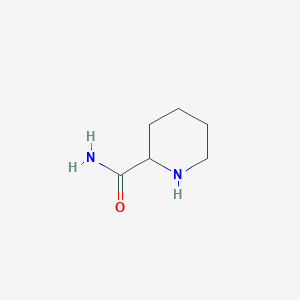

Molecular Structure Analysis

The molecular structure of N-nitroso compounds, including N-Nitrosocystisine analogues, has been characterized using various spectroscopic techniques. Studies on N-nitroso- and N-nitraminotetrazoles, for example, have provided detailed insights into the molecular structures through vibrational spectroscopy, multinuclear NMR, mass spectrometry, and X-ray diffraction, revealing the structural features that facilitate their chemical behavior and reactivity (Karaghiosoff et al., 2006).

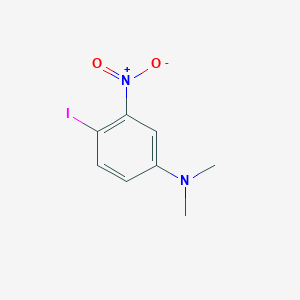

Chemical Reactions and Properties

N-nitroso compounds engage in a variety of chemical reactions, contributing to their diverse chemical properties. The ascorbate-nitrite reaction, for instance, blocks the formation of carcinogenic N-nitroso compounds, showcasing a chemical reaction that can mitigate the potential health risks associated with N-nitroso compounds (Mirvish et al., 1972).

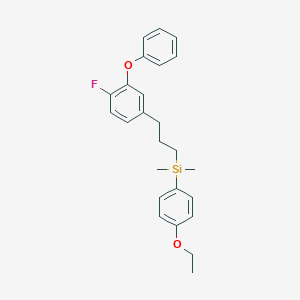

Physical Properties Analysis

The physical properties of N-nitroso compounds, including those similar to N-Nitrosocystisine, are influenced by their molecular structure. Structural features, such as aliphatic chains and heterocyclic frameworks, can affect their physical state, solubility, and stability. For example, the study on aliphatic N-nitrosamines of 7-azabicyclo[2.2.1]heptanes discusses how the structural features facilitate N-NO bond cleavage, which is a key aspect of their physical behavior in chemical processes (Ohwada et al., 2001).

Chemical Properties Analysis

The chemical properties of N-nitroso compounds, including reactivity and mechanisms of reaction, are central to understanding their behavior in various contexts. The catalytic enantioselective Nitroso Diels-Alder reaction, for example, highlights the high reactivity of nitroso compounds in forming cycloadducts, demonstrating their utility in synthetic chemistry for generating complex molecules with high selectivity and efficiency (Maji & Yamamoto, 2015).

Safety And Hazards

N-Nitrosocystisine is light sensitive . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . It is also advised to prevent further leakage or spillage if safe to do so and not to let the product enter drains . Discharge into the environment must be avoided .

Orientations Futures

While specific future directions for N-Nitrosocystisine were not found in the search results, nitrosamines in general have been the subject of extensive research due to their carcinogenic properties . Future research may focus on understanding the formation of nitrosamines during the manufacturing process of pharmaceutical products and developing strategies to control their presence

Propriétés

IUPAC Name |

11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMLBVWHEGYDNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389496 |

Source

|

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosocystisine | |

CAS RN |

104759-77-5 |

Source

|

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)